REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:25]I.[CH3:27][O:28][C:29](=[O:40])[CH2:30][O:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH2:38]O)[CH:33]=1>ClCCl>[CH3:27][O:28][C:29](=[O:40])[CH2:30][O:31][C:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH2:38][I:25])[CH:33]=1
|
Name
|
|
Quantity
|
2.937 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=CC(=CC=C1)CO)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.942 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
1.311 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
4.735 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
silica gel was added
|
Type
|
CUSTOM
|
Details
|
the mixture evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (10%→20%→30% ethyl acetate/hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=CC(=CC=C1)CI)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.9 mmol | |
AMOUNT: MASS | 4.246 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |